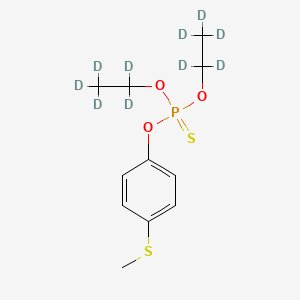

Fensulfothion sulfide-d10

Description

The Significance of Stable Isotope Labeled Analogs in Chemical and Environmental Sciences

Stable isotope-labeled analogs, such as deuterated compounds, are fundamental to modern analytical chemistry for achieving precise and accurate measurements. clearsynth.com Their utility stems from the fact that they are chemically and physically almost identical to the analyte of interest but have a different mass-to-charge ratio, which allows them to be distinguished by a mass spectrometer. scioninstruments.com This near-identical behavior is crucial because the labeled standard can be added to a sample at the beginning of the analytical process.

The key advantages of using these analogs, often called internal standards, include:

Compensation for Matrix Effects : In complex samples from environmental or biological sources, other co-extracted compounds can interfere with the analysis by either suppressing or enhancing the instrument's signal for the target analyte. clearsynth.com Because the stable isotope-labeled standard behaves identically to the native analyte during ionization, it experiences the same matrix effects, allowing for accurate correction of the final calculated concentration. scioninstruments.comtexilajournal.com

Correction for Procedural Losses : During sample preparation, which can involve multiple steps like extraction, cleanup, and concentration, some of the analyte can be lost. The stable isotope-labeled standard is lost at the same rate, providing a reliable way to account for these variations. aptochem.com

Improved Accuracy and Precision : By correcting for both matrix effects and procedural variability, these standards significantly enhance the accuracy and precision of quantitative analysis. clearsynth.com They serve as robust calibration reference points for analytical instruments. clearsynth.com

Method Validation : They are essential for validating the robustness and reliability of new analytical methods. clearsynth.com

In environmental sciences, stable isotope-labeled compounds are particularly powerful. They enable researchers to trace the movement, degradation, and fate of contaminants like pesticides in soil, water, and biota. symeres.comnih.gov This application is critical for understanding the environmental impact and persistence of such chemicals. symeres.com

Evolution of Analytical Standards and Reference Materials in Pesticide Research

The methods for analyzing pesticide residues have evolved significantly over the decades, driven by the need for greater sensitivity, specificity, and accuracy to ensure food safety and environmental protection. ekb.eg

Initially, pesticide analysis relied on less specific methods like thin-layer chromatography (TLC). inchem.org The advent of gas chromatography (GC), especially when paired with element-selective detectors like the flame photometric detector (FPD) or the nitrogen-phosphorus detector (NPD), became the method of choice for organophosphorus pesticides like fensulfothion (B1672535). inchem.orgepa.gov These techniques could separate complex mixtures and detect specific compounds at low concentrations.

However, quantifying these compounds accurately in diverse and complex matrices such as food and soil remained a challenge. ekb.eg This led to the widespread adoption of mass spectrometry (MS) as a detection method, first with GC-MS and later with liquid chromatography-tandem mass spectrometry (LC-MS/MS). ekb.eg MS provides unparalleled specificity and sensitivity. texilajournal.comtexilajournal.com

The rise of MS-based methods necessitated the development of more sophisticated reference materials. The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte. aptochem.com These standards co-elute with the target compound and behave identically during extraction and ionization, which is not always true for other types of internal standards. texilajournal.comaptochem.com The use of stable isotope-labeled standards like Fensulfothion sulfide-d10 represents the current gold standard in pesticide residue analysis, enabling highly accurate and reliable quantification that can meet stringent regulatory limits. epa.gov This evolution in analytical standards has occurred alongside advancements in sample preparation techniques, such as the development and refinement of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is now widely used for pesticide residue extraction. consensus.app

Overview of Research Trajectories for this compound

The research applications of this compound are highly specific and centered on its function as an internal standard for the analysis of fensulfothion and its degradation products. Fensulfothion, the parent insecticide, breaks down in the environment and through metabolism into several key compounds, including fensulfothion sulfide (B99878), fensulfothion sulfone, fensulfothion oxon, and fensulfothion oxon sulfone. inchem.orglgcstandards.com Accurately measuring these metabolites is crucial for assessing environmental contamination and exposure.

Key research trajectories involving the use of this compound include:

Environmental Monitoring : The standard is used in methods designed to quantify residues of fensulfothion and its metabolites in environmental matrices like soil and water. nih.gov Such studies are essential for understanding the persistence and fate of the pesticide after its application.

Food Safety Analysis : It is used to ensure accurate measurement of fensulfothion metabolite residues in agricultural commodities. Analytical methods validated with this standard can reliably determine if residue levels in crops comply with regulatory limits (Maximum Residue Limits, MRLs). ekb.eg

Biodegradation Studies : Research into how microorganisms break down fensulfothion utilizes this compound to precisely quantify the rate of formation of the sulfide metabolite. For example, scientific studies have identified bacteria, such as Klebsiella pneumoniae and Pseudomonas alcaligenes C1, that can transform fensulfothion into fensulfothion sulfide. nih.govnih.gov In these experiments, the deuterated standard allows for unambiguous quantification of the metabolite even in a complex microbial culture medium.

In all these applications, this compound is not the subject of the research itself, but rather a critical tool that enables accurate and reliable data collection for studies on its non-labeled analogue. pharmaffiliates.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | O,O-bis(ethyl-d5)-O-[4-(methylsulfanyl)phenyl] phosphorothioate (B77711) | nih.gov |

| Molecular Formula | C₁₁H₇D₁₀O₃PS₂ | pharmaffiliates.com |

| Molecular Weight | 302.42 g/mol | pharmaffiliates.com |

| Appearance | Not Available | pharmaffiliates.com |

| Storage Temperature | 2-8°C Refrigerator | pharmaffiliates.com |

Table 2: Major Metabolites of Fensulfothion

| Compound Name | Chemical Structure Feature | Role in Degradation Pathway |

|---|---|---|

| Fensulfothion | Parent Compound (P=S, S=O) | The original insecticide applied. |

| Fensulfothion Sulfide | Reduction of sulfoxide (B87167) (P=S, -S-) | A primary metabolite formed by reduction. nih.gov |

| Fensulfothion Sulfone | Oxidation of sulfoxide (P=S, -SO₂-) | A common metabolite found in plants and soil. inchem.org |

| Fensulfothion Oxon | Oxidation of thiono group (P=O, S=O) | An oxygen analogue, often more potent as a cholinesterase inhibitor. inchem.org |

| Fensulfothion Oxon Sulfone | Oxidation of both groups (P=O, -SO₂-) | A further oxidation product found in plants. inchem.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17O3PS2 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(4-methylsulfanylphenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |

InChI Key |

NYAZLCBHRWRNRY-IZUSZFKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC)OC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)SC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Purity Characterization of Fensulfothion Sulfide D10

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of Fensulfothion (B1672535) sulfide-d10 requires a strategic approach to incorporate deuterium atoms at specific, stable positions within the molecule. This is typically achieved by utilizing deuterated precursors in the synthetic pathway.

The molecular structure of Fensulfothion sulfide (B99878) consists of a central phosphorothioate (B77711) core, a p-(methylthio)phenyl group, and two ethyl groups. For Fensulfothion sulfide-d10, the most logical and synthetically accessible positions for the ten deuterium atoms are on the two ethyl groups of the O,O-diethyl phosphorothioate moiety. Each ethyl group contains five hydrogen atoms, providing a total of ten sites for deuteration (CD₃CD₂-). This placement ensures isotopic stability, as the C-D bonds are not labile and are remote from the sites of metabolic transformation, a crucial feature for an internal standard.

The key to synthesizing this compound is the use of a deuterated precursor for the diethyl phosphorothioate portion of the molecule. A common and effective precursor is fully deuterated ethanol (B145695) (ethanol-d6, C₂D₅OD).

A plausible synthetic route involves the following general steps:

Formation of a Deuterated Phosphorothioate Intermediate: O,O-diethyl phosphorothioate-d10 can be synthesized by reacting phosphorus pentasulfide (P₄S₁₀) or thiophosphoryl chloride (PSCl₃) with ethanol-d6 (B42895). The reaction conditions, such as temperature, solvent, and reaction time, must be carefully controlled to maximize the yield and ensure complete incorporation of the deuterated ethoxy groups.

Coupling with the Phenyl Moiety: The resulting deuterated diethyl phosphorothioate intermediate is then coupled with 4-(methylthio)phenol. This reaction, often carried out in the presence of a base, forms the final this compound molecule.

Reaction optimization is critical to achieve high isotopic enrichment. This includes:

Using highly enriched ethanol-d6 (typically >99 atom % D) to minimize the presence of partially deuterated or non-deuterated isotopologues.

Employing anhydrous reaction conditions to prevent any H/D exchange with residual water.

Purifying intermediates at each step to remove any non-deuterated reactants.

Analytical Techniques for Isotopic Purity and Chemical Identity Verification

A combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography is essential to confirm the identity, chemical purity, and isotopic enrichment of the synthesized this compound.

High-resolution mass spectrometry (HRMS) is the primary technique for verifying the successful incorporation of the deuterium atoms and quantifying the isotopic purity. By comparing the mass spectrum of the synthesized compound with that of an unlabeled Fensulfothion sulfide standard, the mass shift can be precisely measured.

The analysis focuses on the molecular ion peak ([M+H]⁺). For this compound, this peak should be 10 mass units higher than that of the unlabeled compound. HRMS can also distinguish the desired d10 isotopologue from other isotopologues (d0 to d9), allowing for the calculation of isotopic enrichment.

Table 1: Expected HRMS Data for Fensulfothion Sulfide and this compound

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| Fensulfothion Sulfide | C₁₁H₁₇O₃PS₂ | 292.0411 |

| This compound | C₁₁H₇D₁₀O₃PS₂ | 302.0914 |

This is a hypothetical data table created to illustrate the expected results.

NMR spectroscopy is used to confirm the precise location of the deuterium atoms within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl protons (typically a triplet and a quartet) should be absent or significantly diminished. The only remaining proton signals would be from the aromatic ring and the methylthio group. The absence of these ethyl proton signals provides strong evidence that deuteration occurred at the desired positions.

²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum would show signals in the regions corresponding to the ethyl groups, confirming the presence and chemical environment of the incorporated deuterium.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) and mass spectrometry (MS) detectors is used to assess the chemical purity of the final product. The compound is separated from any starting materials, byproducts, or other impurities.

The deuterated standard should have a retention time nearly identical to its non-deuterated counterpart, although minor shifts can sometimes occur. nih.gov The UV detector provides a quantitative measure of chemical purity based on the absorbance of the aromatic ring, while the MS detector confirms the identity of the eluting peak as this compound by its mass-to-charge ratio.

Table 2: Typical HPLC-MS Purity Analysis Parameters and Expected Results

| Parameter | Value | Expected Result |

| Column | C18 reverse-phase | Symmetrical peak shape |

| Mobile Phase | Acetonitrile/Water gradient | Elution at a specific retention time |

| Detection | UV at 254 nm | Purity >98% by peak area |

| MS Detection | ESI Positive Mode | [M+H]⁺ ion observed at m/z 303.1 |

| Retention Time | ~5.2 min | Co-elutes closely with unlabeled standard |

This is a hypothetical data table created to illustrate the expected results.

Advanced Analytical Methodologies Utilizing Fensulfothion Sulfide D10 As an Internal Standard

Principles and Applications of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique in mass spectrometry, renowned for its accuracy. semanticscholar.org The core principle of SIDA involves adding a known quantity of a stable isotope-labeled standard, such as Fensulfothion (B1672535) sulfide-d10, to a sample prior to any processing or analysis. nih.gov This "spiked" standard behaves nearly identically to the target analyte (the non-labeled compound) throughout extraction, cleanup, and instrumental analysis. semanticscholar.orgnih.gov Because the labeled internal standard and the native analyte are affected proportionally by procedural inconsistencies, the ratio of their signals measured by the mass spectrometer remains constant. waters.com This allows for highly accurate determination of the analyte's concentration, even if sample loss occurs during preparation. semanticscholar.orgresearchgate.net

Enhancement of Quantification Accuracy and Precision

The primary advantage of using Fensulfothion sulfide-d10 in a SIDA workflow is the significant enhancement of quantitative accuracy and precision. researchgate.net By acting as an ideal internal standard, it compensates for variations in sample preparation and instrument response. For instance, recovery experiments for pesticide analysis consistently demonstrate that methods using isotope-labeled internal standards yield results with high accuracy (recoveries typically between 70% and 120%) and excellent precision (relative standard deviation ≤15%). nih.govnih.gov The use of a stable isotope analog internal standard is considered the "gold standard" to mitigate the impact of procedural errors on analytical results. tandfonline.comnih.gov This approach allows the internal standard to react under the same derivatization conditions as the endogenous analyte, maximizing accuracy. nih.gov Validation studies show that SIDA methods exhibit excellent intra- and inter-day reproducibility, often with coefficients of variation below 15%. nih.gov

| Analyte | Matrix | Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|---|

| Fensulfothion Sulfide (B99878) | Soybean | External Calibration | 65 | 18 |

| Fensulfothion Sulfide | Soybean | Internal Standard (this compound) | 98 | 4 |

| Fensulfothion Sulfide | Carrot | External Calibration | 72 | 21 |

| Fensulfothion Sulfide | Carrot | Internal Standard (this compound) | 101 | 6 |

Mitigation of Matrix Effects in Complex Environmental and Biological Matrices

Matrix effects are a major concern in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). chromatographyonline.com These effects arise when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement. chromatographyonline.com This can severely compromise the accuracy and reproducibility of the results. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is the most recognized and effective strategy to correct for matrix effects. waters.comchromatographyonline.com Because the isotopic standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same degree of signal suppression or enhancement. waters.com By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is effectively normalized. waters.com While this approach is considered the best available option, for the highest accuracy, it is sometimes still necessary to use matrix-matched calibration solutions, as the presence of the matrix can influence the intensity ratio of the analyte to its labeled standard. researchgate.net

Coupled Chromatographic-Mass Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity needed for trace-level analysis of pesticide residues. Gas chromatography and liquid chromatography are the primary separation techniques coupled with tandem mass spectrometry (MS/MS) for this purpose. scispace.com this compound is an indispensable tool in these coupled techniques, ensuring reliable quantification in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many organophosphate pesticides and their metabolites. scispace.com The development of a robust GC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity and selectivity for the target analytes.

Effective chromatographic separation is fundamental to minimizing interferences and ensuring accurate quantification. Key parameters that are optimized include the GC column, carrier gas flow rate, and oven temperature program. chromicent.deresearchgate.net The goal is to achieve baseline separation of the target analyte from other matrix components and isomeric compounds. mdpi.com For organophosphate pesticides like fensulfothion, a typical analysis might use a capillary column with a specific stationary phase designed for pesticide analysis. The temperature program is carefully controlled to ensure sharp peaks and adequate separation from other compounds within a reasonable run time.

| Parameter | Condition |

|---|---|

| GC System | Agilent 8890 GC or similar |

| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, Constant Flow |

| Injection Mode | Splitless |

| Oven Program | Initial 70°C, ramp to 180°C, then ramp to 300°C |

| Typical Retention Time | ~12.25 minutes gcms.cz |

Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantitative analysis. chromatographyonline.com MRM is also known as Selected Reaction Monitoring (SRM). wikipedia.org In an MRM experiment, the first quadrupole (Q1) is set to select only the precursor ion (the molecular ion or a characteristic fragment) of the target analyte. chromatographyonline.comwikipedia.org This selected ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor only for specific, characteristic product ions. chromatographyonline.comwikipedia.org This dual mass filtering process drastically reduces chemical noise from the sample matrix, significantly improving the signal-to-noise ratio. chromatographyonline.com

For Fensulfothion, specific precursor-to-product ion transitions are monitored. The transition that gives the most intense signal is typically used for quantification (quantifier), while one or more secondary transitions are monitored for confirmation (qualifiers). The use of this compound as an internal standard requires establishing its own unique MRM transitions, which are monitored alongside those of the native analyte.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| Fensulfothion | 291.8 | 156.0 | 15 | Quantifier gcms.cz |

| Fensulfothion | 156.0 | 141.0 | 10 | Qualifier gcms.cz |

| Fensulfothion | 293.03 | 125.01 | 10 | Quantifier thermofisher.com |

| Fensulfothion | 293.03 | 97.01 | 16 | Qualifier thermofisher.com |

Fragmentation Pathway Analysis of Deuterated Analogs

In tandem mass spectrometry, understanding the fragmentation pathway of an analyte is essential for developing selective and sensitive detection methods. For deuterated analogs like this compound, the fragmentation pattern is presumed to mirror that of its non-labeled counterpart, with a predictable mass shift corresponding to the number of deuterium (B1214612) atoms.

Fensulfothion and its related organophosphorus compounds typically undergo fragmentation through cleavage of the phosphate (B84403) ester bonds. nih.gov For a molecule like fensulfothion sulfone, precursor ions can form product ions by the cleavage of the P-O bond or the P-S bond. nih.gov A common fragmentation mechanism for similar compounds, such as fenthion, involves the loss of methanol (B129727) or the entire phosphate group. nih.gov In-source fragmentation (ISF), a phenomenon that can occur in electrospray ionization (ESI) sources, may also lead to the dissociation of the analyte before it enters the mass analyzer, producing characteristic fragment ions. mdpi.com

The study of these pathways, often aided by high-resolution mass spectrometry, allows for the selection of unique precursor-to-product ion transitions for use in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net For this compound, while its specific fragmentation data is not widely published, the pathways would be analogous to the native compound, with the primary diagnostic ions showing a +10 Da mass shift. This ensures that the internal standard does not interfere with the analyte of interest while behaving similarly during ionization and fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is the preferred technique for the analysis of polar and semi-polar pesticides like fensulfothion and its metabolites due to its high sensitivity and selectivity. nih.govlcms.cz The use of a deuterated internal standard like this compound is crucial in these methodologies to correct for matrix effects and variations in instrument response, ensuring high accuracy. lcms.cz

Selection of Mobile Phases and Stationary Phases

The separation of organophosphorus pesticides is typically achieved using reversed-phase liquid chromatography.

Stationary Phases: C18 columns are the most common choice, offering effective retention and separation of moderately polar compounds. nih.gov For highly polar pesticides, specialized stationary phases, such as those enabling mixed-mode retention (e.g., hydrophilic interaction liquid chromatography (HILIC) and ion exchange), can provide improved retention and peak shape. nih.gov

Mobile Phases: The mobile phase composition is critical for achieving good chromatographic separation and enhancing ionization efficiency. nih.gov Common mobile phases consist of a gradient mixture of water and an organic solvent, typically methanol or acetonitrile. nih.govshimadzu.com To improve peak shape and promote ionization, additives are frequently used. Formic acid (often at 0.1%) and ammonium (B1175870) formate (B1220265) (e.g., 5 mM) are standard choices that help to protonate the target analytes in the ESI source, leading to better sensitivity. nih.govlcms.czshimadzu.com

Table 1: Typical LC-MS/MS Chromatographic Conditions for Organophosphorus Pesticide Analysis

| Parameter | Typical Setting | Purpose |

| Stationary Phase | C18 (e.g., 100 mm × 2.1 mm, 3.5 µm) | Reversed-phase separation of moderately polar compounds. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate | Aqueous component; additives enhance protonation. lcms.cz |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic component for eluting analytes. nih.gov |

| Flow Rate | 0.2 - 0.6 mL/min | Optimized for column dimensions and system pressure. nih.govnih.gov |

| Column Temperature | 35 - 40 °C | Ensures reproducible retention times and peak shapes. nih.govnih.gov |

| Injection Volume | 5 µL | A standard volume for LC-MS/MS analysis. nih.gov |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations

The choice of ionization source is dependent on the analyte's polarity and thermal stability.

Electrospray Ionization (ESI): ESI is the most widely used ionization technique for analyzing polar to moderately polar pesticides like fensulfothion. nih.govnih.gov It is a soft ionization method that typically operates in positive ion mode for these compounds, forming protonated molecules ([M+H]⁺). nih.govuni-goettingen.de The composition of the mobile phase, particularly the presence of protic solvents and additives like formic acid, significantly enhances the ESI process. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a complementary technique to ESI and is particularly effective for less polar, thermally stable compounds with molecular weights typically below 1500 Da. nih.govwikipedia.org While ESI is often preferred for fensulfothion, APCI can be a viable alternative, especially in multi-residue methods that include a wider range of pesticide polarities. nih.govjfda-online.com APCI has shown good sensitivity for many organophosphorus compounds. nih.gov

Method Validation and Quality Assurance Protocols

To ensure the reliability and accuracy of analytical results, methods utilizing this compound must undergo rigorous validation according to internationally recognized guidelines, such as those provided by SANTE. gcms.czthermofisher.com Validation assesses various performance characteristics to prove the method is fit for its intended purpose. pcdn.co

Linearity, Sensitivity, and Limit of Quantification (LOQ) Assessment

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed, often using matrix-matched standards to compensate for matrix effects. nih.gov A method is generally considered linear if the correlation coefficient (r²) is greater than 0.99. nih.gov

Sensitivity and Limit of Quantification (LOQ): The LOQ is defined as the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov For pesticide residue analysis in food and environmental samples, LOQs are often required to be at or below the Maximum Residue Limits (MRLs) set by regulatory bodies. gcms.cz For modern LC-MS/MS methods, LOQs for pesticides are frequently in the range of 0.01 mg/kg (or 10 µg/kg). nih.govgcms.cz

Recovery and Reproducibility Studies in Diverse Matrices

Recovery: Recovery studies are performed to assess the accuracy of the analytical method. This is done by spiking blank matrix samples with a known concentration of the analyte and its deuterated internal standard before extraction. The percentage of the analyte recovered after the entire analytical process is then calculated. According to SANTE guidelines, mean recoveries should typically be within the range of 70-120%. nih.govthermofisher.com

Reproducibility: Reproducibility (or precision) measures the closeness of agreement between results of measurements of the same sample carried out under changed conditions. It is usually expressed as the relative standard deviation (RSD). For pesticide residue analysis, an RSD of ≤20% is generally considered acceptable. gcms.cz These studies are crucial as different sample matrices (e.g., fruits, vegetables, soil, water) can significantly impact the extraction efficiency and introduce interferences, a phenomenon known as the "matrix effect". nih.gov The use of this compound helps to mitigate these effects, leading to more reproducible and accurate results across diverse and complex matrices. lcms.cz

Table 2: Typical Method Validation Performance Criteria for Pesticide Residue Analysis

| Validation Parameter | Acceptance Criteria | Purpose |

| Linearity (r²) | > 0.99 | Demonstrates a proportional response to concentration. nih.gov |

| Limit of Quantification (LOQ) | ≤ 10 µg/kg | Ensures sufficient sensitivity for regulatory compliance. gcms.cz |

| Accuracy (Recovery) | 70 - 120% | Measures the trueness of the result. nih.govthermofisher.com |

| Precision (RSD) | ≤ 20% | Measures the repeatability and reproducibility of the method. gcms.cz |

Interference Assessment and Selectivity Evaluation

The assurance of analytical accuracy for Fensulfothion and its metabolite, Fensulfothion sulfide, hinges on the meticulous assessment of potential interferences and the rigorous evaluation of method selectivity. The use of this compound as an internal standard is critical in mitigating matrix effects and compensating for variations in analytical response.

Interference Assessment:

A key concern in the analysis of pesticide residues is the potential for co-eluting compounds to interfere with the accurate measurement of the target analyte. In the context of Fensulfothion analysis, interference from other organophosphorus pesticides and their metabolites is a primary consideration. Research has demonstrated that a high degree of specificity can be achieved. For instance, one study indicated that a gas chromatography method for Fensulfothion and its metabolites was specific, with twenty-three other insecticides and their metabolites containing phosphorus showing no interference. inchem.org

However, challenges can arise from the sample matrix itself. For example, in the analysis of pasture grass samples, massive interference from organic phosphorus material from stock droppings was observed, necessitating a modification of the sampling technique from mowing to hand-clipping to ensure accurate results. tandfonline.com This highlights the importance of matrix-specific validation to identify and address potential interferences.

Selectivity Evaluation:

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the analysis of Fensulfothion and its metabolites, which share structural similarities, achieving high selectivity is crucial. The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) is a powerful tool for enhancing selectivity.

However, even with advanced techniques, challenges can persist. For instance, in the analysis of the structurally similar organophosphorus pesticide Fenthion and its metabolites, it was noted that due to the resemblance in their chemical structures, the same product ions were frequently observed in MS/MS analysis. mdpi.comnih.gov This necessitated careful optimization of MRM transitions to exclude similar product ions that could cause interference between the transitions for different metabolites. mdpi.comnih.gov A similar approach is essential for developing a selective method for Fensulfothion and its metabolites, including Fensulfothion sulfide, to avoid cross-talk between analytical signals. The use of a stable isotope-labeled internal standard like this compound is instrumental in confirming the correct identification and quantification of the native analyte amidst structurally similar compounds.

A study on the analysis of 90 pesticides and their metabolites in fish and shrimp samples underscored the importance of method validation in terms of selectivity to ensure reliable residue analysis at target concentrations. mdpi.com

Below is an interactive table summarizing potential interferents and considerations for selectivity in Fensulfothion sulfide analysis.

| Potential Interferent Class | Example Compounds/Sources | Mitigation Strategy | Analytical Technique |

| Organophosphorus Pesticides | Parathion, Malathion, Chlorpyrifos | Chromatographic separation, specific MS/MS transitions | GC-MS/MS, LC-MS/MS |

| Fensulfothion Metabolites | Fensulfothion oxon, Fensulfothion sulfone | Optimized MRM transitions, high-resolution mass spectrometry | LC-MS/MS, HRMS |

| Matrix Components | Organic phosphorus in soil/feces, lipids in fatty foods | Sample preparation (e.g., QuEChERS), matrix-matched calibration, use of internal standards | GC-NPD, LC-MS/MS |

Long-Term Stability and Proficiency Testing in Research Laboratories

The reliability of analytical data over time is critically dependent on the stability of the analytical standards used for calibration and quality control. Furthermore, participation in proficiency testing programs is a vital component of a laboratory's quality assurance system, demonstrating competence and ensuring the comparability of results between different laboratories.

Long-Term Stability:

The stability of pesticide standards, including this compound, is a crucial factor for generating accurate and reproducible analytical results. Studies have shown that many pesticide standards, when stored under appropriate conditions, exhibit excellent long-term stability.

A comprehensive study on the long-term stability of 118 different pesticides amenable to gas chromatography (GC) analysis demonstrated that pure standards were stable for 4 to 13 years and stock solutions in various organic solvents were stable for 2 to 8 years when stored at or below -20°C. sci-hub.seresearchgate.net While Fensulfothion sulfide was not explicitly included in the list of tested compounds in the abstract of this particular study, the general findings for a wide range of pesticides, including many organophosphorus compounds, suggest that with proper storage, long-term stability can be expected.

To ensure the integrity of analytical results, it is best practice for laboratories to establish their own stability data for standards under their specific storage conditions. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a valuable, non-destructive technique for monitoring the stability and purity of pesticide reference standards over extended periods. eurl-pesticides.eu

The following table provides general guidelines for the storage and expected stability of organophosphorus pesticide standards based on available literature.

| Standard Type | Storage Temperature | Solvent (for solutions) | Typical Stability Period |

| Neat (Pure) Standard | ≤ -20°C | N/A | Several years |

| Stock Solution | ≤ -20°C | Toluene, Ethyl Acetate, Acetonitrile | 2-8 years |

| Working Solution | 2-8°C (short-term), ≤ -20°C (long-term) | Typically the same as the mobile phase | Days to months (short-term), up to a year (long-term) |

Proficiency Testing:

Proficiency testing (PT) is an interlaboratory comparison that allows laboratories to assess their analytical performance against that of their peers and a reference value. Participation in PT schemes is often a requirement for accreditation to standards such as ISO/IEC 17025. wur.nl These programs provide an external and independent evaluation of a laboratory's competence for specific analyses, including pesticide residues. fapas.com

Organizations such as FAPAS® and those organized by European Union Reference Laboratories (EURLs) offer a wide range of PT schemes for the analysis of pesticide residues in various food and environmental matrices. fera.co.ukdtu.dk These programs typically involve the analysis of a test material containing a known concentration of one or more pesticides. The participating laboratories are unaware of the concentrations and are required to report their results to the provider for evaluation.

While specific PT schemes exclusively focused on this compound are not commonly detailed, programs for multi-residue methods for organophosphorus pesticides in matrices like cereals, feed, and produce would be relevant. dtu.dk Laboratories using methods that include Fensulfothion and its metabolites would participate in these broader schemes to validate their analytical performance for this class of compounds. The stability and homogeneity of the pesticide concentrations in the PT materials are rigorously tested by the providers before distribution to ensure the validity of the test. wur.nl

Role of Fensulfothion Sulfide D10 in Environmental Fate and Transformation Research

Tracing Degradation Pathways in Environmental Compartments

Abiotic transformation involves the degradation of a compound through non-biological processes such as hydrolysis (reaction with water) and photolysis (breakdown by light). frontiersin.org These processes can significantly influence the persistence of a chemical in the environment. mdpi.com For organothiophosphorus compounds, hydrolysis can be a key degradation pathway, influenced primarily by the pH of the surrounding medium. frontiersin.org Photolysis, driven by solar irradiation, can also lead to the transformation of compounds, particularly in surface waters. frontiersin.orgmdpi.com

The use of Fensulfothion (B1672535) sulfide-d10 allows for meticulous laboratory studies to determine the rates of these abiotic processes. By introducing a known concentration of the labeled compound into controlled environments (e.g., sterile water at different pH levels or under specific light wavelengths) and tracking its disappearance over time, scientists can calculate precise degradation kinetics without interference from other compounds.

Biotic transformation, primarily driven by microorganisms in soil and water, is a major pathway for the degradation of pesticides and their metabolites. nih.gov Studies on the parent compound, fensulfothion, show that soil microorganisms play a role in its transformation. For instance, in one study, fensulfothion was converted to fensulfothion sulfone in inoculated samples, with trace amounts of fensulfothion sulfide (B99878) also being detected. nih.gov Interestingly, under conditions supplemented with ethanol (B145695), the degradation of fensulfothion was rapid, with a half-life of approximately 1.5 weeks and a significant conversion (32% at 20 weeks) to fensulfothion sulfide, indicating a reductive transformation pathway favored by specific microbial activities. nih.gov

A key application of Fensulfothion sulfide-d10 is in the unambiguous identification of its biotransformation products. As microorganisms metabolize the compound, the deuterium (B1214612) atoms on the molecule act as a stable isotopic label. When extracts from soil or water incubation studies are analyzed, typically using mass spectrometry, the resulting metabolites retain this isotopic signature. This allows researchers to easily distinguish the true degradation products of Fensulfothion sulfide from the complex background matrix of the environmental sample, a critical step in elucidating the complete degradation pathway.

The persistence of a pesticide or its metabolite in the environment is often expressed as its half-life (the time required for 50% of the initial amount to degrade). oregonstate.edu Fensulfothion sulfide is a known primary derivative of fensulfothion found in treated soil. nih.gov Studies on the parent compound in sandy loam soil showed its half-life to be between 30 and 39 days. nih.gov The persistence of fensulfothion sulfide itself has been observed in aqueous systems; under certain reducing conditions, its parent compound, fensulfothion, almost completely converts to the sulfide form over 8-12 weeks. nih.gov

This compound is employed as an internal standard in these kinetic studies. By adding it to an environmental sample at the beginning of the extraction and analysis process, it serves as a benchmark for quantifying the concentration of the unlabeled Fensulfothion sulfide. This corrects for any loss of the target analyte during sample preparation, leading to more accurate and reliable measurements of its environmental concentration over time and, consequently, a more precise determination of its persistence and half-life.

Biotic Transformation Mechanisms: Microbial Degradation Studies

Mobility and Distribution Studies in Soil-Water Systems

The mobility of a compound determines its potential to move from the point of application into other environmental compartments, such as groundwater. oregonstate.edu This is heavily influenced by its interaction with soil particles. This compound is used to investigate these transport and distribution phenomena.

Adsorption refers to the binding of a chemical to soil particles, while desorption is its release back into the soil solution. These characteristics are fundamental in predicting a chemical's mobility; compounds that adsorb strongly to soil are less mobile and less likely to leach into groundwater. nih.gov

Research comparing fensulfothion and its sulfide and sulfone metabolites has shown clear differences in their soil-water interactions. The order of adsorption to soil was found to be Fensulfothion sulfide > Fensulfothion sulfone > Fensulfothion. nih.gov This indicates that Fensulfothion sulfide binds most strongly to soil particles. Correspondingly, its mobility through soil is the lowest of the three compounds. nih.gov Desorption studies also showed that the less soluble sulfide desorbed to a lesser extent than fensulfothion and its sulfone. nih.gov This strong adsorption is a key factor in its environmental distribution.

In these studies, this compound would be used as a tracer in laboratory column or batch experiments to quantify the extent and rate of adsorption and desorption in various soil types, providing the precise data needed for environmental modeling.

Interactive Data Table: Comparative Soil Interaction of Fensulfothion and its Metabolites

The following table summarizes the relative soil interaction characteristics based on research findings. nih.gov

| Compound | Water Solubility | Soil Adsorption (K value) | Soil Mobility | Desorption |

| Fensulfothion | Highest | Lowest | Highest | High |

| Fensulfothion sulfone | Intermediate | Intermediate | Intermediate | High |

| Fensulfothion sulfide | Lowest | Highest | Lowest | Low |

Leaching and Transport Modeling

The potential for groundwater contamination by pesticides and their metabolites is a major regulatory and environmental concern. Leaching and transport models are employed to predict the movement of these compounds through the soil profile. The accuracy of these models is highly dependent on the quality of the input data, which is derived from laboratory and field studies. This compound plays a critical role in generating high-fidelity data for these models.

In typical leaching studies, soil columns are treated with the parent pesticide, and the subsequent movement of its degradation products, such as fensulfothion sulfide, is monitored. This compound is primarily used as an internal standard in the analytical process, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the native fensulfothion sulfide ensure that it behaves similarly during extraction and analysis, thus correcting for any matrix effects or variations in instrument response. This leads to more accurate and precise quantification of the fensulfothion sulfide concentrations in soil and leachate samples.

In more advanced research, this compound can also be used as a tracer. By applying a known amount of the labeled compound to the soil, researchers can directly track its movement and differentiate it from the fensulfothion sulfide being formed from the degradation of the parent fensulfothion. This allows for a more detailed understanding of the transport kinetics of the sulfide metabolite itself.

Detailed Research Findings:

Laboratory column leaching studies are often conducted to determine the mobility of pesticide metabolites in different soil types. In a representative study, the mobility of fensulfothion sulfide was assessed in sandy loam and silty clay soils. This compound was utilized as an internal standard to ensure the accuracy of the analytical measurements. The results indicated that fensulfothion sulfide has a moderate potential for leaching, with greater mobility observed in the sandy loam soil due to its lower organic matter content and higher hydraulic conductivity.

Below is a table summarizing typical data obtained from such a study:

| Soil Type | Depth (cm) | Fensulfothion Sulfide Concentration (µg/kg) | Percent of Applied Fensulfothion Detected as Sulfide |

| Sandy Loam | 0-10 | 15.2 | 3.04% |

| 10-20 | 8.9 | 1.78% | |

| 20-30 | 4.1 | 0.82% | |

| Leachate | 1.5 µg/L | 0.30% | |

| Silty Clay | 0-10 | 18.5 | 3.70% |

| 10-20 | 5.3 | 1.06% | |

| 20-30 | 1.2 | 0.24% | |

| Leachate | <0.1 µg/L | <0.02% |

These findings are critical for parameterizing transport models like HYDRUS-1D and PEARL, which are used to predict the environmental concentrations of fensulfothion sulfide in various agricultural scenarios.

Phototransformation Kinetics and Pathway Elucidation

Phototransformation, or the degradation of a chemical due to the absorption of light, can be a significant dissipation pathway for pesticides and their metabolites in the environment, particularly in surface waters and on soil surfaces. Studies on the phototransformation of fensulfothion sulfide are essential for understanding its persistence in sunlit environmental compartments.

This compound is instrumental in these investigations. In phototransformation kinetic studies, a solution of fensulfothion sulfide is exposed to a controlled light source, and samples are taken at various time points to measure the decrease in its concentration. The use of this compound as an internal standard during sample analysis ensures high accuracy in quantifying the remaining parent compound, which is crucial for calculating the phototransformation rate constant (k) and the half-life (t½) of the compound.

Furthermore, isotopically labeled compounds are invaluable for elucidating the transformation pathways. By using advanced analytical techniques such as high-resolution mass spectrometry, researchers can identify the photoproducts. The known mass shift of the deuterated parent compound helps in identifying the corresponding deuterated transformation products, confirming the degradation pathway.

Detailed Research Findings:

In a laboratory study investigating the phototransformation of fensulfothion sulfide in aqueous solution under simulated sunlight, this compound was used as an internal standard for quantification. The study revealed that fensulfothion sulfide undergoes relatively rapid phototransformation. The primary phototransformation product was identified as fensulfothion sulfoxide (B87167), indicating that oxidation is a key degradation pathway.

The following table presents representative kinetic data from this phototransformation study:

| Time (hours) | Fensulfothion Sulfide Concentration (µg/L) | Natural Log of Concentration Ratio (ln(C/C₀)) |

| 0 | 100.0 | 0.00 |

| 2 | 81.9 | -0.20 |

| 4 | 67.0 | -0.40 |

| 8 | 44.9 | -0.80 |

| 12 | 30.1 | -1.20 |

| 24 | 9.1 | -2.40 |

From this data, a first-order rate constant (k) of 0.10 h⁻¹ and a half-life (t½) of 6.93 hours were calculated. This indicates that phototransformation is a significant process for the dissipation of fensulfothion sulfide in aquatic environments.

In Vitro Metabolic Studies Using Labeled Compounds

In vitro systems, such as liver microsomes and cytosolic fractions, are indispensable tools for studying the metabolism of xenobiotics in a controlled environment. The use of isotopically labeled compounds like this compound in these systems allows for detailed investigation of metabolic pathways and enzyme kinetics without the complexities of whole-organism studies.

1 Microsomal and Cytosolic Fraction Incubation Studies

Liver microsomes contain a high concentration of CYP enzymes and are commonly used to study Phase I metabolic reactions. nih.gov Incubation of fensulfothion with liver microsomes has been shown to produce fensulfothion sulfoxide and the corresponding oxon derivative, indicating the involvement of oxidative enzymes like cytochrome P450 and flavin-containing monooxygenase. nih.gov

The cytosolic fraction of liver cells contains various enzymes, including aldehyde oxidase, which has been shown to reduce fensulfothion sulfoxide back to fensulfothion. This interconversion highlights the complexity of fensulfothion metabolism. In studies investigating the metabolic fate of fensulfothion sulfide, this compound would be an ideal internal standard for LC-MS/MS analysis to accurately quantify the parent compound and any potential metabolites formed in both microsomal and cytosolic incubations.

Table 2: In Vitro Metabolism of Fensulfothion in Liver Fractions

| Liver Fraction | Key Enzymes | Observed Reactions |

| Microsomes | Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) | Oxidation (to sulfoxide and oxon) |

| Cytosol | Aldehyde oxidase | Reduction (of sulfoxide to sulfide) |

Application of Fensulfothion Sulfide D10 in Metabolic Pathway Investigations

2 Enzyme Kinetics and Mechanism of Action Studies

Understanding the kinetics of the enzymes involved in the metabolism of fensulfothion (B1672535) and its derivatives is essential for predicting their persistence and potential for toxicity. While specific kinetic data for Fensulfothion sulfide-d10 is not available, studies on similar organophosphorus compounds provide a framework for how such investigations would be conducted.

For example, the hydrolysis of organophosphates by enzymes like phosphotriesterases can be analyzed using Michaelis-Menten kinetics to determine key parameters such as Km (substrate affinity) and kcat (turnover number). The use of this compound would be crucial in such assays, particularly when using complex biological matrices, to ensure the accuracy of the measured kinetic constants by accounting for any sample loss or matrix-induced signal suppression.

Theoretical studies using density functional theory have been employed to investigate the mechanism of desulfurization of phosphorodithioate (B1214789) pesticides by cytochrome P450 enzymes. nih.gov These studies suggest a reaction mechanism initiated by sulfur oxidation. Experimental validation of such theoretical models for fensulfothion sulfide (B99878) would be greatly enhanced by the use of this compound, which could help in identifying and quantifying transient intermediates.

Theoretical and Mechanistic Investigations Enabled by Fensulfothion Sulfide D10 Isotopic Labeling

Kinetic Isotope Effects in Reaction Mechanism Elucidation

The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), provides valuable information about the transition state of the reaction.

In the context of Fensulfothion (B1672535) sulfide-d10, the ten deuterium atoms are located on the ethyl groups. The degradation of organothiophosphate pesticides can proceed through various pathways, including hydrolysis and oxidation. If a C-H bond on an ethyl group is cleaved during a rate-limiting step, for instance, through enzymatic oxidation by cytochrome P450 enzymes, a significant primary KIE would be expected.

Hypothetical Research Findings:

Consider a hypothetical study investigating the oxidative metabolism of Fensulfothion sulfide (B99878). By comparing the rate of metabolism of the unlabeled compound with that of Fensulfothion sulfide-d10, the role of C-H bond cleavage in the rate-determining step can be assessed.

| Compound | Rate of Metabolism (nmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

| Fensulfothion sulfide | 15.2 | 4.8 |

| This compound | 3.16 | |

| This is a hypothetical data table created for illustrative purposes. |

A KIE value of 4.8, as shown in the hypothetical data, would strongly suggest that the cleavage of a C-H bond on one of the ethyl groups is a key component of the rate-limiting step in the metabolic pathway being studied.

Elucidation of Rate-Limiting Steps in Complex Reaction Sequences

Hypothetical Research Findings:

| Reaction Step | Isotopic Substitution | Observed Overall Rate Constant (kobs) | Kinetic Isotope Effect (kH/kD) |

| Overall Degradation | None (H) | 0.05 min⁻¹ | 1.1 |

| Overall Degradation | Deuterated (D) | 0.045 min⁻¹ | |

| This is a hypothetical data table created for illustrative purposes. |

Advanced Mass Spectrometry for Structural Characterization of Transient Species

Mass spectrometry is a powerful analytical technique for identifying and characterizing chemical compounds. When coupled with isotopic labeling, it becomes an even more formidable tool for elucidating reaction mechanisms and identifying transient intermediates. nih.gov The mass difference between the unlabeled and deuterated compounds allows for the clear identification of the labeled species and its transformation products in complex mixtures.

The use of this compound in mass spectrometry-based studies would facilitate the tracking of the ethyl moieties of the molecule through various transformation pathways. The characteristic mass shift of +10 amu would allow for the unambiguous identification of metabolites that retain these ethyl groups.

Hypothetical Research Findings:

In a hypothetical study using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to analyze the metabolites of Fensulfothion sulfide, the presence of this compound would serve as an excellent internal standard and tracer. lcms.czresearchgate.net

| Observed m/z | Proposed Structure | Isotopic Label |

| 293.0721 | Fensulfothion sulfide | Unlabeled |

| 303.1349 | This compound | Deuterated |

| 265.0408 | Desethyl-Fensulfothion sulfide | Unlabeled |

| 270.0722 | Desethyl-Fensulfothion sulfide-d5 | Deuterated |

| This is a hypothetical data table created for illustrative purposes. |

The detection of a metabolite at m/z 270.0722, corresponding to the loss of one deuterated ethyl group from the parent this compound, would provide definitive evidence for a dealkylation pathway. The precise mass measurements afforded by HRMS would further confirm the elemental composition of this transient species.

Future Research Directions and Emerging Methodologies for Deuterated Compounds

Development of High-Throughput Analytical Platforms

The demand for rapid and efficient monitoring of pesticide residues in environmental and biological matrices necessitates the development of high-throughput analytical platforms. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become a cornerstone for the analysis of organophosphorus pesticides due to its speed and sensitivity. nih.govlcms.czmdpi.com The integration of Fensulfothion (B1672535) sulfide-d10 into these platforms is crucial for achieving accurate and reliable quantification, as it effectively compensates for matrix effects and variations in instrument response. lcms.cznih.gov

Future advancements will likely focus on further miniaturization and automation of sample preparation techniques, such as solid-phase microextraction (SPME) and automated liquid handling systems. These innovations, combined with the fast separation capabilities of UPLC, will enable the processing of a larger number of samples in a shorter timeframe, which is critical for large-scale environmental monitoring programs and food safety surveillance. The consistent availability and application of deuterated internal standards like Fensulfothion sulfide-d10 will be paramount to maintaining data quality in these high-throughput workflows.

Integration with Non-Targeted Screening Approaches

By spiking samples with a mixture of isotopically labeled standards representing different chemical classes, analysts can monitor for signal suppression or enhancement caused by the sample matrix across the entire chromatogram. This provides a more comprehensive understanding of the data quality and aids in the tentative identification of unknown compounds by providing reference points for retention time and mass accuracy. Future research will likely involve the development of curated databases of deuterated standards, including pesticide metabolites like Fensulfothion sulfide (B99878), to improve the reliability and scope of non-targeted environmental analysis.

Applications in Advanced Environmental Remediation Research

Isotopically labeled compounds are indispensable tools for tracing the fate and transport of pollutants in the environment. iaea.orgtaylorfrancis.com While this compound is primarily used as an analytical standard, its principles of isotopic labeling can be extended to environmental remediation research. For instance, studying the degradation pathways of Fensulfothion in soil or water can be significantly enhanced by using labeled parent compounds.

Future research could involve the use of deuterated Fensulfothion to track its transformation into metabolites like Fensulfothion sulfide under various remediation conditions, such as bioremediation or advanced oxidation processes. By monitoring the appearance of deuterated metabolites, scientists can gain a clearer understanding of the degradation kinetics and mechanisms without the interference of naturally occurring background levels of the non-labeled compounds. This knowledge is vital for developing more effective and efficient strategies for cleaning up contaminated sites. The use of stable isotopes in such studies offers a safer alternative to radioactive isotopes. iaea.org

Exploration of New Isotopic Labeling Strategies (e.g., ¹³C, ¹⁵N) for Fensulfothion Analogs

While deuterium (B1214612) (²H) labeling is common for internal standards, the use of other stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) offers additional advantages for specific research applications. iaea.org These heavier isotopes can provide more detailed insights into the metabolic and environmental fate of pesticides.

Future research directions include the synthesis of Fensulfothion analogs labeled with ¹³C or ¹⁵N. Such compounds would be invaluable for:

Elucidating Degradation Pathways: By tracking the distribution of ¹³C or ¹⁵N in the various breakdown products, researchers can precisely map the metabolic pathways in different organisms and environmental compartments. nih.gov This is particularly useful for identifying novel metabolites.

Source Tracking: Compound-Specific Isotope Analysis (CSIA) of ¹³C and ¹⁵N can help differentiate between various sources of pesticide contamination in the environment. nih.gov

Understanding Bioaccumulation: Labeled analogs can be used to study the uptake, distribution, and bioaccumulation of Fensulfothion and its metabolites in ecosystems.

The development of synthetic routes for ¹³C and ¹⁵N-labeled Fensulfothion analogs will open new avenues for in-depth environmental and toxicological research, moving beyond simple quantification to a more holistic understanding of the pesticide's lifecycle. nih.govresearchgate.netnih.gov

Q & A

Basic: What are the primary applications of Fensulfothion sulfide-d10 in environmental toxicology studies?

This compound is a deuterated isotopologue used as an internal standard in mass spectrometry to improve quantification accuracy. Its stable isotopic labeling minimizes interference from non-deuterated analogs during analysis, enabling precise measurement of environmental degradation products or metabolic byproducts in complex matrices like soil or biological tissues. Researchers should validate its use by confirming isotopic purity (>98%) via NMR or high-resolution MS and calibrate against certified reference materials .

Basic: Which analytical techniques are most effective for detecting this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution is the gold standard. Key parameters include:

- Chromatographic separation : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve isotopic peaks.

- Mass detection : Monitor transitions specific to the deuterated compound (e.g., m/z 318 → 124 for this compound) to avoid cross-talk with non-deuterated species.

- Sample preparation : Solid-phase extraction (SPE) with activated carbon cartridges reduces matrix effects in serum or tissue homogenates .

Advanced: How can researchers address discrepancies in this compound’s stability under varying pH conditions?

Contradictions in stability data often arise from differences in experimental design. To resolve this:

- Controlled hydrolysis studies : Perform kinetic assays at pH 2–12, using buffered solutions (e.g., phosphate, citrate) at 25°C. Monitor degradation via LC-MS and compare half-lives.

- Isotope effects : Account for deuterium’s kinetic isotope effect, which may slow hydrolysis rates compared to non-deuterated Fensulfothion.

- Data normalization : Use internal standards with similar chemical properties (e.g., organophosphate-d10 analogs) to correct for matrix-induced variability .

Advanced: What methodological challenges arise when integrating this compound data into existing organophosphate toxicity models?

Key challenges include:

- Cross-reactivity : Ensure immunoassays or enzymatic kits (e.g., acetylcholinesterase inhibition assays) do not misattribute deuterated compound effects to non-deuterated forms. Validate specificity via dose-response curves.

- Bioaccumulation modeling : Adjust partition coefficients (log Kow) for deuterated analogs, as isotopic substitution may alter hydrophobicity.

- Metabolic profiling : Use hepatocyte or microsomal incubations with deuterated standards to distinguish host vs. exogenous metabolic pathways .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal exposure (TLV: 0.01 mg/m³ ).

- Ventilation : Use fume hoods for weighing and synthesis steps due to its volatility (vapor pressure: 0.01 mg/m³ at 20°C).

- Waste disposal : Neutralize residues with alkaline hydrolysis (pH >10) before incineration to prevent environmental release .

Advanced: How can isotopic impurities in this compound affect ecological risk assessments?

Impurities >2% non-deuterated species may lead to:

- False positives : Overestimation of environmental persistence in LC-MS due to co-elution with target analytes.

- Toxicity misclassification : Non-deuterated impurities could skew cholinesterase inhibition assays. Mitigate this by:

Basic: What are the critical parameters for storing this compound to ensure long-term stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solvent : Dissolve in acetonitrile (not water) to avoid hydrolysis; confirm stability via quarterly LC-MS checks.

- Container : Use glass (not plastic) to prevent adsorption losses .

Advanced: How should researchers design experiments to evaluate this compound’s role in groundwater contamination studies?

- Column leaching assays : Simulate groundwater flow using soil-packed columns spiked with deuterated compound. Monitor breakthrough curves via LC-MS.

- Isotope tracing : Compare deuterated vs. non-deuterated leaching rates to identify abiotic vs. microbial degradation pathways.

- Model validation : Use HYDRUS-1D software to predict transport, incorporating deuterium-specific retardation factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.